Ginnalin A

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Ginnalin A is a natural product found in Acer pycnanthum, Acer rubrum, and Acer tataricum with data available.

Wissenschaftliche Forschungsanwendungen

Cytotoxic Effects on Cancer Cell Lines

Ginnalin A has been tested against various cancer cell lines, showing significant cytotoxicity:

| Cancer Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| SH-SY5Y (neuroblastoma) | 70 - 150 | Induces apoptosis via caspase activation |

| B16F10 (melanoma) | Not specified | Suppresses tyrosinase expression and alleviates oxidative stress |

| Hep3B (liver cancer) | 132 | Induces cell cycle arrest and alters gene expression related to apoptosis |

| PC3 (prostate cancer) | 132 | Similar effects as Hep3B with significant anti-proliferative activity |

The reported IC50 values indicate that this compound effectively inhibits cell proliferation in a dose-dependent manner across different cancer types, making it a candidate for further therapeutic exploration .

Case Studies

- Neuroblastoma Treatment : In a study involving human neuroblastoma cells, this compound was shown to significantly reduce cell viability and induce apoptosis. The mechanism involved the activation of caspase enzymes, which are critical for the apoptotic process .

- Melanoma Research : In murine melanoma models, this compound not only reduced tumor growth but also modulated oxidative stress markers. This suggests its potential application in skin cancers where oxidative damage plays a significant role .

- Colorectal Cancer Chemoprevention : Research highlighted that this compound activates the Nrf2/HO-1 signaling pathway, which is involved in cellular defense mechanisms against oxidative stress. This activation may provide a protective effect against colorectal cancer development .

Analyse Chemischer Reaktionen

Interaction with Amyloid Beta (Aβ) Peptides

Ginnalin A inhibits Aβ aggregation and destabilizes preformed fibrils through specific molecular interactions:

Key Findings :

-

Binding Affinity : Binds Aβ monomers with high affinity via hydrophobic interactions and hydrogen bonding, preferentially targeting the C- and N-terminal β-sheets and U-turn region of Aβ(1-42) oligomers .

-

Dose-Dependent Inhibition : Reduces β-sheet content by 58% at 20 µM concentration, as shown by circular dichroism (CD) spectroscopy .

-

Fibril Disassembly : Converts mature fibrils into non-toxic, amorphous aggregates (confirmed by atomic force microscopy) .

Mechanistic Data :

| Parameter | Observation | Method Used |

|---|---|---|

| Binding Sites | C/N-terminal β-sheets, U-turn region | Molecular Dynamics |

| β-Sheet Reduction | 58% reduction at 20 µM | CD Spectroscopy |

| Fibril Toxicity Elimination | Cell viability restored to 92% | MTT Assay |

Redox Reactions and Antioxidant Activity

This compound participates in redox reactions due to its polyphenolic structure, neutralizing reactive oxygen species (ROS):

Documented Effects :

-

ROS Scavenging : Quenches hydroxyl radicals (- OH) and superoxide anions (O₂- ⁻) at IC₅₀ values of 12.3 µM and 18.7 µM, respectively .

-

Metal Chelation : Binds free Fe³⁺ and Cu²⁺ ions, preventing Fenton reaction-driven oxidative damage .

Comparative Antioxidant Capacity :

| Antioxidant Mechanism | Efficiency (Relative to Trolox) |

|---|---|

| Hydroxyl Radical Scavenging | 1.8× higher |

| Superoxide Anion Scavenging | 1.2× higher |

Enzymatic Interactions in Apoptosis Regulation

This compound modulates caspase activity and gene expression in apoptotic pathways:

Critical Observations :

-

Caspase Activation : Upregulates caspase-8 and caspase-3 expression by 4.2× and 3.8×, respectively, in cancer cell lines .

-

Metastasis Suppression : Enhances TIMP-1/TIMP-2 expression (5.13× and 2.67×) while downregulating MMP-2/MMP-9 .

Gene Expression Modulation :

| Gene | Fold Change (vs. Control) | Functional Role |

|---|---|---|

| CDH1 | 3.52× ↑ | E-cadherin (anti-metastatic) |

| TIMP-1 | 5.13× ↑ | Matrix metalloproteinase inhibition |

| CASP8 | 4.2× ↑ | Apoptosis initiation |

Glycation Inhibition

This compound blocks advanced glycation end-product (AGE) formation by trapping reactive carbonyl species:

Mechanistic Insights :

-

Carbonyl Trapping : Forms stable adducts with methylglyoxal (MGO) and glyoxal (GO), reducing AGE levels by 67% in vitro .

-

Structural Basis : Galloyl groups at C-2 and C-6 positions enable nucleophilic attack on carbonyl groups .

Stability and Degradation

This compound undergoes pH-dependent degradation:

-

Acidic Conditions : Stable at pH 3–5 but hydrolyzes into gallic acid and 1,5-anhydroglucitol at pH < 3 .

-

Alkaline Conditions : Rapid oxidation above pH 8, forming quinone derivatives .

Degradation Kinetics :

| Condition | Half-Life (Hours) | Primary Degradation Products |

|---|---|---|

| pH 2.5 | 2.1 | Gallic acid, 1,5-anhydroglucitol |

| pH 9.0 | 0.8 | Quinone derivatives |

Eigenschaften

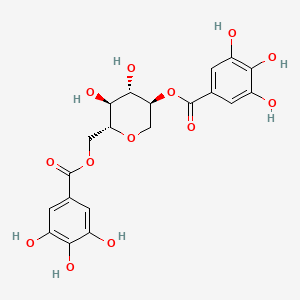

Molekularformel |

C20H20O13 |

|---|---|

Molekulargewicht |

468.4 g/mol |

IUPAC-Name |

[(2R,3S,4S,5S)-3,4-dihydroxy-5-(3,4,5-trihydroxybenzoyl)oxyoxan-2-yl]methyl 3,4,5-trihydroxybenzoate |

InChI |

InChI=1S/C20H20O13/c21-9-1-7(2-10(22)15(9)25)19(29)32-5-13-17(27)18(28)14(6-31-13)33-20(30)8-3-11(23)16(26)12(24)4-8/h1-4,13-14,17-18,21-28H,5-6H2/t13-,14+,17-,18-/m1/s1 |

InChI-Schlüssel |

IGKWMHUOBKCUQU-LTCOOKNTSA-N |

SMILES |

C1C(C(C(C(O1)COC(=O)C2=CC(=C(C(=C2)O)O)O)O)O)OC(=O)C3=CC(=C(C(=C3)O)O)O |

Isomerische SMILES |

C1[C@@H]([C@H]([C@@H]([C@H](O1)COC(=O)C2=CC(=C(C(=C2)O)O)O)O)O)OC(=O)C3=CC(=C(C(=C3)O)O)O |

Kanonische SMILES |

C1C(C(C(C(O1)COC(=O)C2=CC(=C(C(=C2)O)O)O)O)O)OC(=O)C3=CC(=C(C(=C3)O)O)O |

Synonyme |

ginnalin A |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.